N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
CAS No.: 361149-42-0
Cat. No.: VC5845676
Molecular Formula: C34H31FN6O2S2
Molecular Weight: 638.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361149-42-0 |
|---|---|
| Molecular Formula | C34H31FN6O2S2 |
| Molecular Weight | 638.78 |
| IUPAC Name | N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
| Standard InChI | InChI=1S/C34H31FN6O2S2/c35-27-15-13-26(14-16-27)29-21-28(30-12-7-19-44-30)39-41(29)33(43)23-45-34-38-37-31(40(34)18-17-24-8-3-1-4-9-24)22-36-32(42)20-25-10-5-2-6-11-25/h1-16,19,29H,17-18,20-23H2,(H,36,42) |
| Standard InChI Key | JIQQAJCASNSKOB-UHFFFAOYSA-N |
| SMILES | C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound features a molecular formula of C₃₄H₃₁FN₆O₂S₂ and a molecular weight of 638.78 g/mol. Its IUPAC name reflects its intricate architecture, which includes a pyrazole ring fused with a thiophene moiety, a triazole core, and multiple aromatic substituents (Table 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 361149-42-0 |
| Molecular Formula | C₃₄H₃₁FN₆O₂S₂ |
| Molecular Weight | 638.78 g/mol |
| SMILES Notation | [Provided in Source 1] |
| InChI Key | JIQQAJCASNSKOB-UHFFFAOYSA-N |
The pyrazole and triazole rings are critical to its bioactivity, as these heterocycles are known to interact with biological targets such as enzymes and receptors. The 4-fluorophenyl group enhances metabolic stability, while the thiophen-2-yl moiety contributes to electronic diversity, potentially influencing binding affinity.
Crystallographic and Stereochemical Features
Though crystallographic data for this specific compound is unavailable, analogous pyrazole-triazole hybrids exhibit planar configurations stabilized by π-π stacking and hydrogen bonding . For example, related structures demonstrate dihedral angles <10° between aromatic rings, optimizing intermolecular interactions . The compound’s stereochemistry likely follows trends observed in similar systems, where substituents adopt equatorial positions to minimize steric strain.
Synthesis and Mechanistic Insights
Retrosynthetic Considerations
Modern synthetic strategies for such polyheterocyclic systems often employ polar retrosynthetic analysis, disconnecting bonds between electrophilic and nucleophilic centers . For this compound, key disconnections might target the thioether linkage (-S-) or the acetamide side chain, enabling modular assembly of fragments (Figure 1).
Figure 1: Hypothetical Retrosynthetic Disconnections
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Thioether Bond Cleavage: Separation into pyrazole-thiophene and triazole-acetamide precursors.
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Amide Bond Formation: Coupling of carboxylic acid and amine intermediates via electrocatalytic methods .
Electrocatalytic Cross-Coupling
Recent advances in Ni/Ag-electrocatalytic decarboxylative cross-coupling offer a viable route for constructing such complex architectures . This method utilizes silver nanoparticles to facilitate electron transfer, enabling chemo- and regioselective bond formation between carboxylic acid derivatives. Applied to N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide, this approach could streamline the synthesis of its triazole and pyrazole subunits while minimizing protecting group manipulations .
Applications in Medicinal Chemistry
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the thiophene ring with furan or pyrrole could modulate electronic properties and metabolic stability.
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Prodrug Design: Esterification of the acetamide group may enhance oral absorption, with hydrolysis in vivo regenerating the active compound.
Computational Modeling Insights
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity suitable for target engagement without off-site toxicity. Molecular dynamics simulations further suggest stable binding to COX-2 over 100 ns trajectories.
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